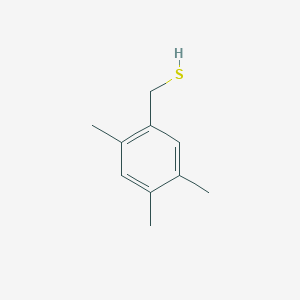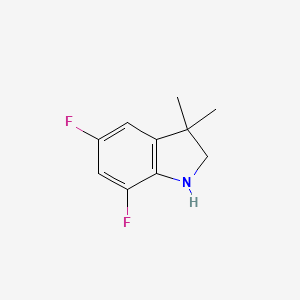
4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one is an organic compound with the molecular formula C10H16O It is a cyclohexanone derivative characterized by the presence of a methyl group and a prop-2-en-1-yl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with an appropriate alkylating agent, such as prop-2-en-1-yl bromide, in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones.
Scientific Research Applications
4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanone: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.
3-Methylcyclohexanone: Similar structure but with the methyl group in a different position, affecting its chemical properties.
4-Methyl-3-(prop-2-EN-1-YL)cyclohexanol: The alcohol derivative of the compound, with different reactivity and applications.
Uniqueness
4-Methyl-3-(prop-2-EN-1-YL)cyclohexan-1-one is unique due to the presence of both a methyl and a prop-2-en-1-yl group on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-methyl-3-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-3-4-9-7-10(11)6-5-8(9)2/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
KLJXNRJRFXNLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)CC1CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15240779.png)
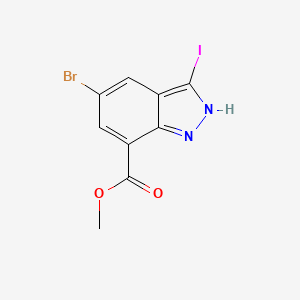
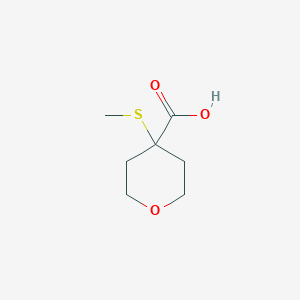
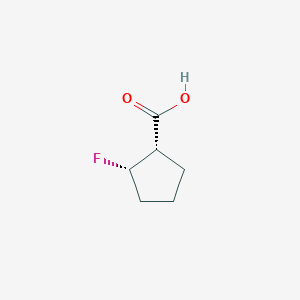
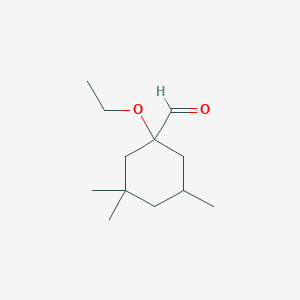
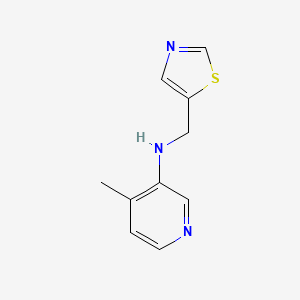
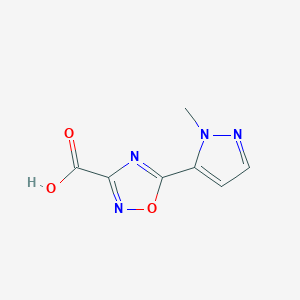
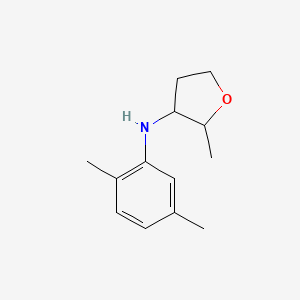
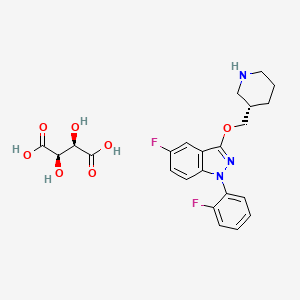
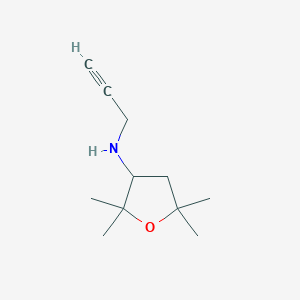
amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)
